molecular formula C10H5KO5S B1593227 Potassium 1,2-naphthoquinone-4-sulphonate CAS No. 5908-27-0

Potassium 1,2-naphthoquinone-4-sulphonate

Cat. No.: B1593227
CAS No.: 5908-27-0
M. Wt: 276.31 g/mol
InChI Key: GJLHPWURQTWXMF-UHFFFAOYSA-M
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Description

Significance and Scope of Naphthoquinones in Scientific Disciplines

Naphthoquinones are a widespread class of organic compounds found in nature, produced as secondary metabolites by a variety of organisms including plants, fungi, bacteria, and algae. researchgate.netmdpi.comnih.govresearchgate.net Their fundamental structure, based on the naphthalene (B1677914) skeleton, allows for a vast diversity of derivatives. researchgate.net This structural variety gives rise to a wide spectrum of chemical properties and biological activities, making them a focal point in numerous scientific disciplines.

In the realm of biology and medicine, naphthoquinones are recognized for their significant pharmacological potential. nih.gov Research has demonstrated their efficacy as antibacterial, antifungal, antiviral, anti-inflammatory, and antipyretic agents. researchgate.netnih.gov A particularly prominent area of study is their anticancer and antitumor activity. numberanalytics.comresearchgate.net Compounds like β-lapachone have shown the ability to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS). numberanalytics.com The mechanism of action for many naphthoquinones is linked to their ability to participate in redox cycling and to bind with nucleophilic molecules like DNA and proteins, thereby interfering with cellular processes such as replication and enzyme activity. researchgate.netnih.gov

Beyond medicine, naphthoquinones play crucial roles in fundamental biochemical processes. They serve as vital links in electron transport chains, participating in oxidative processes essential for aerobic metabolism and photosynthesis. researchgate.netresearchgate.net Interspecies chemical warfare is another context where these compounds are significant, acting as defensive agents for the organisms that produce them. researchgate.net The diverse applications have spurred the synthesis of thousands of novel naphthoquinone derivatives, aimed at enhancing their biological activity and exploring new therapeutic uses. mdpi.comresearchgate.netnih.gov

Historical Context of Naphthoquinone-4-Sulphonate Research

The history of 1,2-naphthoquinone-4-sulphonate research dates back to the late 19th century. One of the earliest preparation methods was developed by Witt, who synthesized the ammonium (B1175870) salt of 1,2-naphthoquinone-4-sulfonic acid from 1-amino-β-naphthol-4-sulfonic acid via oxidation. nih.gov

A pivotal moment in the scientific application of this compound class came in the early 1920s. In his search for a stable reagent to form colored adducts with amino acids for colorimetric analysis, Otto Folin identified the sodium salt of 1,2-naphthoquinone-4-sulfonic acid (β-NQSNa) as a highly effective agent. nih.govresearchgate.net This compound, which became widely known as "Folin's reagent," reacts with primary and secondary amino groups to produce intensely colored products, enabling the quantitative determination of amino acids in biological samples like blood. nih.govresearchgate.net Folin's work established 1,2-naphthoquinone-4-sulphonate salts as cornerstone reagents in analytical biochemistry. nih.gov The reaction involves the nucleophilic substitution of the sulfonate group by the amino group, a process that is foundational to its use in derivatization. nih.govresearchgate.net

Overview of Key Research Areas for Potassium 1,2-Naphthoquinone-4-Sulphonate

The research applications of this compound are primarily centered on its reactivity as an electrophile and its utility as a chromogenic agent. The key areas of investigation include its role in analytical chemistry and as a versatile intermediate in organic synthesis.

Analytical Chemistry: A primary application of this compound, mirroring its sodium counterpart, is in the spectrophotometric and colorimetric determination of substances containing primary and secondary amine groups. nih.govfishersci.atacs.org This includes the quantitative analysis of amino acids and various pharmaceutical compounds. researchgate.netfishersci.atchemicalbook.com The reaction between the naphthoquinone and an amine results in a colored derivative whose concentration can be measured, providing a simple and effective analytical method. researchgate.netresearchgate.net

Organic Synthesis: The compound serves as a valuable starting material or intermediate for the synthesis of more complex naphthoquinone derivatives. researchgate.netnih.gov The sulfonate group at the C-4 position is an excellent leaving group, allowing for selective nucleophilic substitution reactions. nih.gov This property is exploited by chemists to introduce a wide variety of functional groups onto the naphthoquinone scaffold, creating new molecules with potentially novel biological activities. researchgate.netnih.gov For instance, it has been used as a precursor in the synthesis of carbohydrate-based naphthoquinones investigated as potential anticancer agents. fishersci.atchemicalbook.com It is also used to prepare naphthoquinone sulfonamides and sulfonate esters, which have been studied as potential inhibitors of purinergic receptors involved in inflammatory responses. nih.gov

Environmental and Biological Research: In addition to its analytical and synthetic uses, the compound has been employed in specialized biological research, such as in the characterization of the white-rot fungus Phanerochaete chrysosporium. fishersci.atchemicalbook.com Its redox properties also make it a subject of interest in studies related to enzyme kinetics and as a biological stain. cymitquimica.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Chemical Formula C₁₀H₅KO₅S nih.gov
Molecular Weight 276.31 g/mol N/A
Appearance Powder chemicalbook.com
Solubility Soluble in water fishersci.atchemicalbook.com
Melting Point 289 °C (decomposes) sigmaaldrich.com
CAS Number 61333-31-5 N/A

| Topological Polar Surface Area | 99.7 Ų | nih.gov |

Table 2: Key Research Applications of 1,2-Naphthoquinone-4-Sulphonate Salts

Application Area Description Source(s)
Analytical Chemistry Chromogenic reagent for the spectrophotometric and colorimetric determination of primary and secondary amines, amino acids, and pharmaceuticals. nih.govresearchgate.netfishersci.atacs.org
Organic Synthesis Versatile intermediate for synthesizing new naphthoquinone derivatives by substituting the sulfonate group. Used to create potential anticancer agents and enzyme inhibitors. nih.govfishersci.atchemicalbook.comnih.gov

| Biochemical Research | Used in the study of enzyme kinetics, as a biological stain, and for the characterization of microorganisms like fungi. | fishersci.atchemicalbook.comcymitquimica.com |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;3,4-dioxonaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLHPWURQTWXMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5908-27-0
Record name beta-Naphthoquinone-4-sulfonic acid, potassium salt
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Record name Potassium 1,2-naphthoquinone-4-sulphonate
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Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for Potassium 1,2-Naphthoquinone-4-Sulphonate

The preparation of 1,2-naphthoquinone-4-sulfonic acid salts is typically achieved through the oxidation of specific naphthol derivatives. nih.gov The most common starting materials are β-naphthol and 1-amino-β-naphthol-4-sulfonic acid. nih.gov

A well-documented, multi-step synthetic route to obtain 1,2-naphthoquinone-4-sulfonate salts begins with β-naphthol. nih.gov This elaborate method, developed to produce a high-purity product often referred to as Folin's reagent, involves several key transformations. nih.gov

The process commences with the conversion of β-naphthol into α-nitroso-β-naphthol. nih.govorgsyn.org In a subsequent step, a sulfonic group is introduced, and the nitroso group is concurrently reduced to form the intermediate 1-amino-2-naphthol-4-sulfonic acid. nih.govorgsyn.org The final step involves the oxidation of this amino-sulfonic acid intermediate, typically with nitric acid, to yield the desired 1,2-naphthoquinone-4-sulfonate salt. nih.gov An optimized version of this procedure with controlled temperature can produce the potassium salt in high yield. nih.gov

Table 1: Key Steps in Synthesis from β-Naphthol

StepStarting MaterialReagentsProductReference
1β-NaphtholNitrous acidα-Nitroso-β-naphthol nih.gov
2α-Nitroso-β-naphtholSodium bisulfite1-Amino-2-naphthol-4-sulfonic acid nih.govorgsyn.org
31-Amino-2-naphthol-4-sulfonic acidNitric acid1,2-Naphthoquinone-4-sulfonate nih.gov

A more direct and widely used method for preparing 1,2-naphthoquinone-4-sulfonate salts involves the direct oxidation of 1-amino-2-naphthol-4-sulfonic acid. nih.govorgsyn.org This starting material is more readily available than its isomer, 2-amino-1-naphthol-4-sulfonic acid. orgsyn.org

The synthesis is achieved by reacting pure, anhydrous 1-amino-2-naphthol-4-sulfonic acid with nitric acid in an aqueous medium. nih.govorgsyn.org The reaction is initiated by adding a small portion of the sulfonic acid to a cooled nitric acid solution. orgsyn.org Once the oxidation begins, the remainder of the starting material is added in portions, leading to the evolution of nitrogen oxides and the formation of a stiff yellow-orange paste. orgsyn.org The resulting ammonium (B1175870) 1,2-naphthoquinone-4-sulfonate can then be converted to the potassium salt. This is accomplished by dissolving the ammonium salt in water, purifying the solution, and then adding a saturated solution of potassium chloride to precipitate the orange, needle-like crystals of this compound. orgsyn.org This method is known for its high yields, often reaching 90-98%. orgsyn.org

Functionalization with Amines and Other Nucleophiles

The salts of 1,2-naphthoquinone-4-sulfonic acid are excellent electrophiles, making them valuable reagents for synthesizing new naphthoquinone derivatives. nih.govresearchgate.net The sulfonate group at the C4 position is a good leaving group, susceptible to nucleophilic substitution by a variety of nucleophiles, most notably amines. nih.gov

The reaction between 1,2-naphthoquinone-4-sulfonate and amines is a cornerstone of its synthetic utility. nih.gov It readily reacts with both primary and secondary amines, as well as aliphatic and aromatic amines, to displace the sulfonic acid group at the C4 position. nih.govresearchgate.net These reactions typically proceed rapidly and in high yield, forming colored products, a property that has led to its widespread use as a chromogenic reagent for the spectrophotometric determination of pharmaceuticals containing amino groups. nih.govresearchgate.netturkjps.org

When reacting with secondary aliphatic amines, the substitution yields 4-alkylamino-1,2-naphthoquinones. nih.gov However, the reaction with primary amines is more complex. While it also forms 4-amino-1,2-naphthoquinones, these products exist in a tautomeric equilibrium with 2-hydroxy-1,4-naphthoquinone-4-imines, leading to a mixture of products. nih.govresearchgate.net

Table 2: Examples of Nucleophilic Substitution with Amines

NucleophileProduct StructureProduct NameReference
Aniline4-(Phenylamino)-1,2-naphthoquinone4-(Phenylamino)-1,2-naphthoquinone
Benzylamine4-(Benzylamino)-1,2-naphthoquinone4-(Benzylamino)-1,2-naphthoquinone
Secondary Aliphatic Amines4-Alkylamino-1,2-naphthoquinone4-Alkylamino-1,2-naphthoquinone nih.gov
Primary Aliphatic AminesMixture of 4-amino-1,2-naphthoquinone (B1620441) and 2-hydroxy-1,4-naphthoquinone-4-imine4-Amino-1,2-naphthoquinone and tautomer nih.gov

Beyond simple substitution, the reactivity of the 1,2-naphthoquinone (B1664529) scaffold allows for the construction of more complex molecular architectures, including fused heterocyclic systems. nih.gov

The synthesis of fused heterocycles from 1,2-naphthoquinone-4-sulphonate is a powerful strategy for creating novel compounds. nih.gov This is often achieved by reacting the naphthoquinone sulfonate with a bifunctional nucleophile. The reaction typically proceeds in a stepwise manner. First, the nucleophilic group of the bifunctional reagent displaces the sulfonate group at the C4 position. Subsequently, the second functional group undergoes a cyclocondensation reaction with the 1,2-dicarbonyl moiety of the quinone ring. nih.gov

This methodology has been successfully employed to prepare a variety of fused systems, including naphtho[1,2-d]oxazoles and various imidazolyl, phenoxazinyl, and indolyl heterocycles. nih.govresearchgate.net For instance, the reaction with a bifunctional amine can lead to the formation of a fused imidazo[4,5-a] heterocycle. nih.gov These complex structures are of interest for their potential photophysical and biological properties. nih.gov

Formation of Heterocyclic Adducts

Reactions with Azide (B81097) Ions

This compound, often referred to as β-NQS in its salt form, readily reacts with nitrogen-based nucleophiles, including the azide ion. nih.govd-nb.info The sulfonic acid group at the C4 position is a good leaving group, facilitating nucleophilic substitution. Specifically, the reaction of the sodium salt of 1,2-naphthoquinone-4-sulfonic acid with sodium azide in an aqueous medium yields 4-azido-1,2-naphthoquinone. nih.govd-nb.info This reaction provides a pathway to introduce the azido (B1232118) functional group, which can serve as a precursor for other nitrogen-containing heterocycles. nih.gov For instance, the resulting 4-azido-1,2-naphthoquinone can be further transformed by reacting it with concentrated sulfuric acid at room temperature to produce an azepinedione derivative in high yield. nih.govd-nb.info

Table 1: Synthesis of Azido-Naphthoquinone Derivatives

ReactantReagent(s)SolventProductYield
1,2-Naphthoquinone-4-sulfonic acid sodium saltSodium azideWater4-Azido-1,2-naphthoquinone52%
4-Azido-1,2-naphthoquinoneConcentrated H₂SO₄-Azepinedione82%
Data sourced from Beilstein Journal of Organic Chemistry. nih.govd-nb.info

Multi-Component Reactions and Complex Product Mixtures

The reaction of 1,2-naphthoquinone-4-sulfonic acid salts with primary amines is a notable example of a process that can lead to complex product mixtures. nih.gov While secondary aliphatic amines typically yield the expected 4-alkylamino-1,2-naphthoquinones as single, colored products, the reaction with primary amines is more intricate. nih.gov This complexity arises from a tautomeric equilibrium established in the product. nih.gov

The initial substitution product, a 4-arylamino-1,2-naphthoquinone, can exist in equilibrium with its tautomer, a 2-hydroxy-1,4-naphthoquinone-4-arylimine. nih.gov The position of this equilibrium is influenced by factors such as the pH of the medium. nih.gov In most pH regions, the 4-arylamino-1,2-naphthoquinone form is predominant; however, under conditions of extreme acidity, the equilibrium can shift towards the 2-hydroxy-1,4-naphthoquinone-4-arylimine form. nih.gov This behavior underscores the importance of controlling reaction conditions to manage product distribution when using primary amines as nucleophiles. nih.gov

Advanced Synthetic Transformations

Advanced synthetic strategies further expand the utility of this compound, enabling the formation of complex carbon-carbon bonds and hybrid molecular architectures.

Oxidative Coupling Reactions

While the core naphthoquinone structure is central to redox processes, specific synthetic oxidative coupling reactions starting from this compound are not extensively detailed in the surveyed literature. The compound itself is often the product of an oxidation step, for instance, the oxidation of 1-amino-2-naphthol-4-sulfonic acid. orgsyn.org Its primary synthetic utility lies in nucleophilic substitution at the C4 position. nih.gov

Vinylation Reactions

A significant advanced transformation is the direct formation of a carbon-carbon bond at the C4 position through vinylation. nih.gov This reaction has been achieved by reacting the sodium salt of 1,2-naphthoquinone-4-sulfonic acid (β-NQS) with specific electron-rich alkenes. For example, the reaction with 1,1-bis[p(dimethylamino)phenyl]ethylene in acetic acid, under the influence of nickel(II) catalysis, efficiently produces 4-vinyl-1,2-naphthoquinones. nih.gov This catalytic approach is crucial for promoting the nucleophilic desulfoarylation required for C-C bond formation. d-nb.info

Table 2: Nickel-Catalyzed Vinylation of β-NQS

ReactantSubstrateCatalystSolventProduct Type
β-NQS1,1-bis[p(dimethylamino)phenyl]ethyleneNickel(II)Acetic Acid4-Vinyl-1,2-naphthoquinone
Data sourced from Beilstein Journal of Organic Chemistry. nih.gov

Preparation of Hybrid Naphthoquinone Derivatives

This compound is a valuable starting material for creating hybrid molecules that combine the naphthoquinone scaffold with other chemical moieties. nih.govrsc.org These synthetic efforts aim to generate novel compounds with potentially enhanced or unique properties. nih.gov

Examples of such hybrid derivatives include:

Phenoxy-1,2-naphthoquinones: Inspired by the structure of β-lapachone, these compounds have been synthesized to explore their potential as enzyme modulators. nih.gov

Fused Heterocyclic Systems: The reactivity of β-NQS has been harnessed to produce complex fused systems, such as 1,2-naphthoquinones fused with benzo[a]carbazole or benzo[c]carbazole units, through reactions involving specific catalysts. d-nb.info

Polymer Composites: In a modern, eco-friendly approach, the sodium salt of 1,2-naphthoquinone-4-sulfonate has been used as a dopant in the enzymatic polymerization of poly(3,4-ethylenedioxythiophene) (PEDOT) on multi-walled carbon nanotubes (MWCNTs). rsc.org This process yields a hybrid PEDOT–NQS/MWCNT composite material with potential applications in high-performance supercapacitors. rsc.org

Solvent Effects and Reaction Condition Optimization in Synthesis

The success and selectivity of syntheses involving this compound are highly dependent on the careful optimization of reaction conditions, including solvent, pH, temperature, and time. nih.govresearchgate.netimpactfactor.org

Solvent Effects: The choice of solvent is critical. The compound's salt form is soluble in water but insoluble in non-polar organic solvents like benzene (B151609) and ether. sigmaaldrich.com Therefore, many reactions, such as the substitution with sodium azide, are performed in water. nih.gov For other transformations, hydrophilic solvents are employed. For example, unsymmetrical 2-amino-4-imino compounds have been synthesized from 4-arylamino-1,2-naphthoquinones using various hydrophilic solvents. nih.gov

pH Optimization: The pH of the reaction medium is a powerful tool for controlling reactivity and product formation. Reactions with amines are often conducted in a basic medium to facilitate the nucleophilic attack. researchgate.netimpactfactor.org For instance, the reaction with rivoglitazone (B70887) to form a colored product for spectrophotometric analysis is optimized at pH 10. impactfactor.org The pH also governs the tautomeric equilibrium in products derived from primary amines. nih.gov

Temperature and Time: Optimizing reaction time and temperature is essential for achieving high yields and preventing the degradation of products. In the analytical determination of rivoglitazone, the highest absorbance, indicating reaction completion, was achieved after 10 minutes at a temperature of 20-25°C. impactfactor.org Higher temperatures led to decreased absorbance, suggesting instability of the product or reagent. impactfactor.org

Table 3: Optimized Conditions for Amine Derivatization (Analytical Context)

AnalyteReagentpHTemperatureTime
Rivoglitazone0.01 M NQS1020-25°C10 min
AmlodipineNQS10.525°C5 min
Data sourced from Impactfactor impactfactor.org and Applied Spectroscopy Reviews. researchgate.net

Mechanistic Investigations of Chemical Reactivity

Redox Chemistry and Electron Transfer Mechanisms

The biological and chemical activities of naphthoquinones are frequently linked to their capacity to undergo redox cycling. nih.govnih.gov This process involves the transfer of electrons, leading to the formation of reactive intermediates that can engage in further chemical transformations.

The 1,2-naphthoquinone (B1664529) core skeleton endows the molecule with distinct redox properties, allowing it to function as an electron acceptor. nih.govresearchgate.net The quinone structure can accept one or two electrons to form a semiquinone anion radical (Q·⁻) or a hydroquinone (B1673460) dianion (Q²⁻), respectively. mdpi.commdpi.com This reduction can be facilitated by biological reducing equivalents like NADH and NADPH or by chemical reducing agents. nih.gov The process is a reversible two-electron, two-proton redox reaction. frontiersin.org

The electrochemical potential of the quinone system is a key determinant of its ability to participate in electron transfer. acs.orgacs.org Studies on various naphthoquinones have established their reduction potentials, which are influenced by the substituents on the naphthoquinone ring. mdpi.comacs.org The sulfonate group, being electron-withdrawing, influences the electrophilicity of the quinone system. The interaction of 1,2-naphthoquinone with NADPH has been shown to confirm its electrophilic potential. nih.gov This ability to be reversibly oxidized and reduced allows it to act as an electrochemical mediator in various systems. frontiersin.org

A significant consequence of the redox cycling of naphthoquinones is the generation of reactive species. nih.gov The cycle begins with the reduction of the quinone to its semiquinone or hydroquinone form. nih.gov These reduced species can then be auto-oxidized by molecular oxygen, regenerating the parent quinone and producing reactive oxygen species (ROS). nih.govmdpi.com

This process leads to the formation of transient but highly reactive species including superoxide (B77818) anions (O₂·⁻), peroxides, and other free radicals. nih.gov The production of superoxide anions has been demonstrated in hepatic microsomal systems in the presence of NAD and NADPH. nih.gov In addition to ROS, the formation of reactive nitrogen species (RNS) can also occur during this redox cycle. nih.gov The generation of these species is a critical aspect of the bioactivity attributed to many naphthoquinone compounds. mdpi.com

Table 1: Reactive Species Generated by Naphthoquinone Redox Cycling

Species TypeExamples
Reactive Oxygen Species (ROS)Superoxide Anion (O₂·⁻), Peroxides, Free Radicals
Reactive Nitrogen Species (RNS)Not explicitly detailed in sources

Nucleophilic Aromatic Substitution Mechanisms

Potassium 1,2-naphthoquinone-4-sulphonate (NQS) is an excellent electrophile and readily undergoes nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmasterorganicchemistry.com This reactivity is exploited for the synthesis of a wide array of substituted naphthoquinones and for the analytical determination of various nucleophilic compounds, particularly those containing amino groups. nih.govnih.gov The reaction is characterized by the attack of a nucleophile on the electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com In the case of NQS, the sulfonate group at the C4 position serves as the leaving group.

The reaction between NQS and primary or secondary amines is a cornerstone of its application in organic synthesis and analytical chemistry. researchgate.netresearchgate.net The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the C4 carbon of the naphthoquinone ring. nih.gov This addition step forms a negatively charged intermediate, often referred to as a Meisenheimer complex in analogous SNAr reactions. masterorganicchemistry.com Subsequently, the sulfonate group is eliminated, leading to the formation of a 4-amino-1,2-naphthoquinone (B1620441) derivative. researchgate.net

The general reaction proceeds as follows: NQS + R₁R₂NH → 4-(R₁R₂-amino)-1,2-naphthoquinone + HSO₃⁻

This reaction is widely used as a derivatization method to produce highly chromogenic products that can be detected spectrophotometrically. researchgate.net The products of these reactions have been isolated and characterized using techniques such as NMR, IR, and mass spectrometry. researchgate.net The reaction is not limited to simple amines and has been successfully applied to amino acids, drugs with amine functionalities, and other nitrogenous nucleophiles like semicarbazides. nih.govresearchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions with NQS

NucleophileProduct
Primary Amines (RNH₂)4-(Alkyl/Arylamino)-1,2-naphthoquinone
Secondary Amines (R₂NH)4-(Dialkyl/Diaryl-amino)-1,2-naphthoquinone
Amphetamine4-(1-phenylpropan-2-ylamino)-1,2-naphthoquinone derivative
Fluvoxamine4-(Fluvoxamino)-1,2-naphthoquinone derivative
Amlodipine4-(Amlodipino)-1,2-naphthoquinone derivative

The reaction between NQS and amines is highly dependent on the pH of the reaction medium. researchgate.net The reaction is typically carried out in a basic medium, with optimal pH values often reported in the range of 10 to 10.5. researchgate.net An alkaline environment is crucial because it facilitates the deprotonation of the primary or secondary amine, increasing its nucleophilicity and thus its rate of reaction with the electrophilic naphthoquinone ring.

Systematic studies have been conducted to optimize the reaction conditions for various pharmaceutical amines. researchgate.net These investigations have determined the ideal pH, buffer systems (such as sodium carbonate-sodium hydroxide (B78521) or sodium bicarbonate), temperature, and reagent concentrations to achieve maximum product yield and stability for analytical purposes. researchgate.net For example, the reaction with methamphetamine was optimized at pH 10, while the determination of cefotaxime (B1668864) used a hydrogencarbonate-carbonate buffer at pH 10.5. researchgate.net This pH-dependent profile is a critical consideration for the synthetic and analytical applications of NQS.

Table 3: Optimized Conditions for NQS-Amine Reactions

AmineOptimal pHBufferTemperatureReaction Time
Methamphetamine10NaHCO₃45°C5 min
Cefotaxime10.5Hydrogencarbonate-Carbonate25°C5 min
Amlodipine BesylateNot SpecifiedNot Specified80°C15 min

Tautomerism and Isomerization Phenomena

The products derived from the reaction of 1,2-naphthoquinones often exhibit complex tautomeric and isomerization behavior. researchgate.net The initial products of the nucleophilic substitution of NQS with amines are 4-amino-1,2-naphthoquinones. nih.gov However, these compounds can undergo rearrangement to form more stable isomers. researchgate.netnih.gov

A notable isomerization is the conversion of 4-arylamino-1,2-naphthoquinones into their 2-amino-1,4-naphthoquinone imine tautomers. nih.govresearchgate.net This transformation is effectively a 1,2- to 1,4-carbonyl transposition. nih.govbeilstein-journals.org The stability of the resulting tautomers can be influenced by factors such as the nature of the substituent on the amino group. researchgate.net For instance, the reaction of 1,2-naphthoquinone with primary amines like 4-methoxyaniline or n-butylamine yields 2-amino-1,4-naphthoquinone derivatives. nih.gov This inherent tendency of naphthoquinones and their derivatives to exist in different tautomeric forms is a key feature of their chemical reactivity. mdpi.comresearchgate.net

Kinetic Studies of Reaction Pathways

The kinetics of reactions involving this compound (also referred to as its sodium salt, β-NQS) have been investigated to elucidate reaction mechanisms and influencing factors. A notable area of study is its reaction with aliphatic amines.

Research has shown that the substitution of the 4-sulfonate group in sodium 1,2-naphthoquinone-4-sulfonate by various aliphatic amines results in the formation of colored 4-substituted 1,2-naphthoquinones. jst.go.jp The rates of these reactions have been successfully measured using polarography. The kinetic data reveals that the formation of the substituted naphthoquinone product and a colorless by-product, disodium (B8443419) 2-hydroxy-1-oxo-1,4-dihydro-4,4-naphthalenedisulfonate, are successive second-order reactions. jst.go.jp

The pH of the reaction medium plays a critical role in the reaction rate. The pH profile of the rate constant for the reaction with amines exhibits a rounded peak around pH 10. jst.go.jp This observation suggests that the rate-determining step is the nucleophilic substitution of the free amine base at the C4 position of the o-quinone form of the naphthoquinone sulfonate. jst.go.jp

Furthermore, the hydrolysis of the resulting 4-amino-1,2-naphthoquinone derivatives, such as 4-morpholino-1,2-naphthoquinone, has been characterized as a pseudo-first-order reaction that is catalyzed by both acid and base. jst.go.jp

Interactive Table: Kinetic Parameters of Reactions Involving 1,2-Naphthoquinone-4-sulphonate

Reaction Type Reactant(s) Kinetic Order Key Findings
Nucleophilic Substitution Aliphatic Amines Second-order (successive) Rate is pH-dependent with a maximum at pH 10, suggesting the free amine is the nucleophile. jst.go.jp
Hydrolysis 4-morpholino-1,2-naphthoquinone Pseudo-first-order Reaction is subject to acid-base catalysis. jst.go.jp

Interactions with Active Methylene (B1212753) Compounds

This compound (β-NQS) reacts with compounds containing an active methylene group, leading to the formation of new carbon-carbon bonds and novel derivatives. These reactions highlight the electrophilic nature of the C4 position of the naphthoquinone ring.

An important example is the reaction with compounds such as substituted acetonitriles. d-nb.info The reaction between β-NQS and these active methylene compounds can be facilitated to produce 2-hydroxynaphthoquinomethanes. d-nb.info The stereochemistry of the resulting products has been attributed to the E-isomer. d-nb.info

A historical reaction developed in 1948 demonstrated the formation of 4-cyanoethyl-1,2-naphthoquinone from β-NQS. d-nb.info It has also been noted that cyanomethyl derivatives of such ortho-quinones can readily undergo tautomerism to form para-quinomethanes. d-nb.info These reactions demonstrate the utility of β-NQS in synthesizing more complex molecular structures initiated by the reactivity of an active methylene group.

Interactive Table: Reactions of 1,2-Naphthoquinone-4-sulphonate with Active Methylene Compounds

Active Methylene Compound Reaction Product(s) Noteworthy Observations
Substituted Acetonitriles 2-Hydroxynaphthoquinomethanes The reaction yields the E-isomer. d-nb.info
Acetonitrile (leading to cyanoethyl group) 4-Cyanoethyl-1,2-naphthoquinone Cyanomethyl derivatives can undergo tautomerism to para-quinomethanes. d-nb.info

Advanced Spectroscopic and Structural Elucidation Techniques

Electronic Absorption Spectroscopy (UV-Vis) for Spectrophotometric Analysis

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, is a key technique for both qualitative and quantitative analysis of potassium 1,2-naphthoquinone-4-sulphonate. The compound's color, typically ranging from orange to orange-brown in solid form, is a direct result of its ability to absorb light in the visible region of the electromagnetic spectrum. thermofisher.com This absorption is due to electronic transitions within the conjugated π-system of the naphthoquinone core.

The sodium salt of 1,2-naphthoquinone-4-sulfonic acid, often referred to as Folin's reagent, is widely used as a chromogenic agent for the spectrophotometric determination of compounds with primary and secondary amino groups. d-nb.infonih.govresearchgate.net The reaction forms a colored product, allowing for quantitative analysis. d-nb.infonih.gov The UV-Vis spectrum of the closely related sodium salt, 1,2-naphthoquinone-4-sulfonic acid sodium salt, shows a distinct absorption maximum at 250 nm in methanol. photochemcad.com When reacted with amines in a basic medium, the resulting chromogen exhibits an absorption maximum in the visible range, for instance at 474 nm when reacted with atomoxetine (B1665822) hydrochloride. turkjps.org This principle is also applied in the determination of other pharmaceuticals, where the absorption wavelength of the resulting derivative is measured. researchgate.netijprajournal.com

The utility of 1,2-naphthoquinone-4-sulfonate salts in spectrophotometry is based on their ability to form stable, colored adducts, making them valuable reagents in analytical chemistry. nih.govresearchgate.net The intensity of the color, and thus the absorbance, is proportional to the concentration of the analyte, forming the basis of quantitative colorimetric assays.

Table 1: UV-Vis Absorption Data for 1,2-Naphthoquinone-4-sulfonate Derivatives

Compound/Derivative Solvent Maximum Absorption (λmax)
1,2-Naphthoquinone-4-sulfonic acid, sodium salt Methanol 250 nm photochemcad.com
Product with Atomoxetine Basic Medium (KOH) 474 nm turkjps.org
Product with Tiopronin Basic Medium 445 nm researchgate.net

Vibrational Spectroscopy (Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides crucial information about the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The analysis of reaction products involving 1,2-naphthoquinone-4-sulfonic acid salts often utilizes infrared spectroscopy to confirm the structural changes. d-nb.inforesearchgate.netresearchgate.net For this compound, the spectrum is characterized by strong absorptions corresponding to the carbonyl (C=O) groups of the quinone ring and the sulfonate (-SO₃⁻) group. The presence of the aromatic naphthalene (B1677914) ring system is indicated by C=C stretching vibrations and C-H bending vibrations. Commercial suppliers often confirm the identity of the compound by matching its infrared spectrum to an authentic reference. thermofisher.comfishersci.com

Table 2: Characteristic Infrared (IR) Absorption Bands for 1,2-Naphthoquinone (B1664529) Derivatives

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Carbonyl (C=O) Stretching 1650-1700
Aromatic C=C Stretching 1500-1600
Sulfonate (S=O) Asymmetric & Symmetric Stretching 1150-1250 and 1030-1070

Note: Specific peak positions can vary based on the sample preparation method (e.g., Mull vs. ATR) and the specific salt form. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For the 1,2-naphthoquinone-4-sulfonate anion, the spectrum would show distinct signals for the protons on the naphthalene ring system. The chemical shifts and coupling patterns of these aromatic protons allow for their unambiguous assignment. chemicalbook.com Studies on related aminonaphthoquinone derivatives have demonstrated the power of 1D and 2D NMR techniques in assigning all proton and carbon signals and distinguishing between isomers. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the 1,2-naphthoquinone-4-sulfonate structure gives a distinct signal. The spectrum would clearly show signals for the two carbonyl carbons, the carbon atom attached to the sulfonate group, and the other aromatic carbons. chemicalbook.com The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum. The combination of ¹H and ¹³C NMR, often aided by 2D NMR experiments like HSQC and HMBC, allows for a complete and definitive assignment of the molecular structure. nih.gov

Table 3: Predicted NMR Chemical Shift Ranges for the 1,2-Naphthoquinone-4-sulfonate Anion

Nucleus Structural Unit Predicted Chemical Shift Range (ppm)
¹H Aromatic Protons (H on naphthalene ring) 7.0 - 8.5
¹³C Carbonyl Carbons (C=O) 170 - 185

Note: Specific chemical shifts are dependent on the solvent used for analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, the molecular weight is 276.31 g/mol . nih.gov

In a typical mass spectrometry experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, one would expect to observe an ion corresponding to the intact molecule or, more commonly, ions corresponding to the naphthoquinone-sulfonate anion (C₁₀H₅O₅S⁻) and the potassium cation (K⁺).

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate product ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. Studies on related 2-acylamino-1,4-naphthoquinones have detailed the fragmentation pathways, which often involve characteristic losses of small molecules like CO, H₂O, or parts of substituent groups. nih.gov For the 1,2-naphthoquinone-4-sulfonate anion, fragmentation would likely involve the loss of SO₃ (sulfur trioxide) or the cleavage of the quinone ring system. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. d-nb.inforesearchgate.netresearchgate.net

Table 4: Key Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₀H₅KO₅S fishersci.comnih.gov
Molecular Weight 276.31 g/mol nih.gov
Exact Mass 275.94947591 Da nih.gov

Application of Hyphenated Spectroscopic Techniques

Hyphenated techniques, which couple a separation method (like chromatography) with a spectroscopic detection method (like mass spectrometry), are essential for the analysis of complex mixtures. nih.govchemijournal.com For a compound like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection provided by mass spectrometry. nih.gov This technique would be the method of choice for identifying and quantifying this compound in complex matrices such as pharmaceutical formulations, biological samples, or environmental samples. d-nb.info For instance, LC/ESI-MS (Liquid Chromatography/Electrospray Ionization Mass Spectrometry) has been successfully used to evaluate the reactivity of naphthoquinone isomers with proteins by characterizing the resulting adducts. nih.gov

Other hyphenated techniques like LC-NMR and LC-FTIR also exist, providing comprehensive structural information on separated components. nih.gov In the context of drug analysis, where 1,2-naphthoquinone-4-sulfonate is often used as a derivatizing agent, LC-MS or LC-UV-MS can be used to separate the resulting drug-adduct from other components and confirm its identity and quantity. turkjps.orgnih.gov These powerful combinations allow for the direct analysis of reaction products and impurities, providing a complete chemical profile of a sample. researchgate.net

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
1,2-Naphthoquinone-4-sulfonic acid sodium salt
Folin's reagent
Atomoxetine hydrochloride
Tiopronin
Dabigatran etexilate mesylate
2-Acylamino-1,4-naphthoquinones

Biological and Biomedical Research Applications

Anticancer and Cytotoxic Activity

Naphthoquinone derivatives have demonstrated considerable cytotoxic effects against a variety of cancer cell lines. nih.gov Research into compounds like Potassium 1,2-naphthoquinone-4-sulphonate is driven by the need for new anticancer agents with improved efficacy and selectivity, aiming to mitigate the side effects associated with conventional chemotherapy. mdpi.comnih.gov The core 1,4-naphthoquinone (B94277) structure is a key feature in many established anticancer drugs, highlighting the therapeutic potential of this chemical scaffold. researchgate.net

The anticancer activity of naphthoquinones is multifaceted. A primary mechanism involves the generation of reactive oxygen species (ROS) within cancer cells. nih.govnih.gov This oxidative stress can lead to DNA damage, disrupt cellular signaling, and ultimately trigger cell death. nih.govnih.gov The electron-accepting nature of the naphthoquinone core facilitates a redox cycle, producing superoxide (B77818) radicals and other ROS that are toxic to rapidly proliferating cancer cells. nih.govresearchgate.net

Studies on various 1,4-naphthoquinone derivatives have shown that they can inhibit the proliferation of cancer cells by modulating critical signaling pathways. For instance, certain derivatives have been found to suppress the activity of pathways like MAPK/Akt/STAT3, which are crucial for cancer cell survival and growth. nih.govnih.gov Specifically, they can upregulate the phosphorylation of pro-apoptotic proteins like p38 and JNK, while downregulating survival signals from ERK, Akt, and STAT3. nih.govnih.gov Furthermore, some naphthoquinones have been identified as inhibitors of enzymes crucial for cell division, such as cell division cycle 25 (Cdc25) phosphatases and DNA topoisomerases. nih.govnih.gov

Table 1: Cytotoxic Activity of Naphthoquinone Derivatives on Various Cancer Cell Lines
Compound/DerivativeCancer Cell LineObserved EffectReference
4-Amino-1,2-naphthoquinonesHL-60 (Leukemia), MDA-MB-435 (Melanoma)Exhibited considerable cytotoxic activities. nih.gov
2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ)AGS (Gastric Cancer)Significantly inhibited cell viability. nih.gov
2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ)AGS (Gastric Cancer)Significantly inhibited cell viability. nih.gov
2-butylsulfinyl-1,4-naphthoquinone (BSNQ)Hepatocellular Carcinoma CellsDecreased cell viability. nih.gov
2-octylsulfinyl-1,4-naphthoquinone (OSNQ)Hepatocellular Carcinoma CellsDecreased cell viability. nih.gov
(2-chloroethylthio)-1,4-naphthoquinone derivativesProstate Cancer CellsHighly active at nanomolar concentrations. mdpi.com

A key desired outcome of cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Naphthoquinones are potent inducers of apoptosis. bohrium.com The generation of ROS by these compounds is a major trigger for the apoptotic cascade. nih.govnih.gov

Research has shown that naphthoquinone derivatives can initiate the intrinsic, or mitochondrial-dependent, pathway of apoptosis. nih.gov This involves the regulation of the Bcl-2 family of proteins, leading to the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of key cellular proteins like PARP (Poly (ADP-ribose) polymerase). nih.gov The activation of the JNK and p38 MAPK signaling pathways, often downstream of ROS production, plays a crucial role in mediating this apoptotic response. mdpi.comresearchgate.netmdpi.com Studies have confirmed that pretreatment with ROS scavengers can block the apoptosis induced by these naphthoquinone derivatives, cementing the central role of oxidative stress in their mechanism of action. nih.govnih.gov

Table 2: Molecular Markers of Apoptosis Induced by Naphthoquinone Derivatives
Naphthoquinone DerivativeCell LineApoptotic Mechanism/MarkerReference
BQ and OQAGS (Gastric)Activation of Bcl-2, Bad, cleaved-caspase-3, cleaved-PARP. nih.gov
BSNQ and OSNQHep3B (Hepatoma)Accumulation of ROS, activation of p38 and JNK. nih.gov
2-methoxy-1,4-naphthoquinone (MNQ)A549 (Lung)Mediated by JNK and p38 MAPK signaling pathways stimulated by oxidative DNA damage. researchgate.net
(2-chloroethylthio)-1,4-naphthoquinonesProstate CancerInduction of cytotoxic ROS, DNA damage, mitochondrial targeting. mdpi.com
2-acyl-1,4-naphthohydroquinonesCEM (Leukemia)Activation of caspase-3, mitochondrial depolarization. bohrium.com

Anti-inflammatory Properties

Beyond their anticancer potential, naphthoquinone derivatives, including those synthesized from 1,2-naphthoquinone-4-sulfonic acid salts, exhibit significant anti-inflammatory properties. nih.gov Inflammation is a critical factor in the progression of many diseases, and compounds that can modulate this process are of great therapeutic interest. nih.gov

Derivatives of 1,2-naphthoquinone (B1664529) have been shown to effectively inhibit the production of key inflammatory mediators. nih.gov In studies involving alveolar macrophages, certain 4-phenoxy-1,2-naphthoquinones significantly reduced the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-9 (MMP-9) in a concentration-dependent manner. nih.gov NO and prostaglandin (B15479496) E2 (PGE2) are crucial signaling molecules in the inflammatory response, and their inhibition is a key target for anti-inflammatory drugs. nih.gov Research has demonstrated that 4-arylamino-1,2-naphthoquinones and 4-phenoxy-1,2-naphthoquinones can inhibit the expression of both NO and PGE2 in macrophages. nih.gov

Table 3: Inhibition of Inflammatory Mediators by 1,2-Naphthoquinone Derivatives
Derivative TypeTarget MediatorCell TypeObserved EffectReference
4-phenoxy-1,2-naphthoquinonesNitric Oxide (NO), TNF-α, MMP-9Alveolar MacrophagesSignificant, concentration-dependent attenuation of release. nih.gov
4-arylamino-1,2-naphthoquinonesNitric Oxide (NO), Prostaglandin E2 (PGE2)Alveolar MacrophagesInhibition of expression. nih.gov
4-phenoxy-1,2-naphthoquinonesNitric Oxide (NO), Prostaglandin E2 (PGE2)Alveolar MacrophagesInhibition of expression. nih.gov

Macrophages are key cells in the immune system that can adopt different functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory/tissue-repairing (M2). nih.govnih.gov Modulating the behavior of these cells is a promising strategy for treating inflammatory diseases and promoting tissue regeneration. nih.govmdpi.com Naphthoquinone derivatives have shown the ability to influence macrophage responses. For example, certain 1,4-naphthoquinones have been studied for their ability to block P2X7 receptors on macrophage cells, which are involved in ATP-induced inflammation. researchgate.net By inhibiting these receptors, the compounds can reduce ATP-induced ROS production and increase cell viability under inflammatory conditions, demonstrating a clear modulatory effect on macrophage function. researchgate.net

Antimicrobial Efficacy

The naphthoquinone scaffold is a well-established source of compounds with potent antimicrobial activity against a range of pathogens, including bacteria. nih.govnih.gov The rise of multidrug-resistant bacteria has created an urgent need for new antibacterial agents, and naphthoquinones represent a promising class of molecules in this area. nih.govmdpi.com

The antimicrobial action of naphthoquinones is often linked to their ability to undergo redox cycling, leading to the production of ROS that are detrimental to microbial cells. nih.govnih.gov This can cause damage to essential biomolecules like DNA and proteins, ultimately leading to bacterial cell death. nih.govnih.gov For instance, the natural naphthoquinone juglone (B1673114) has been shown to cause DNA damage in bacteria by producing ROS and inhibiting the DNA repair protein RecA. nih.gov

Studies on synthetic 1,4-naphthoquinone derivatives have demonstrated notable activity against clinically important bacteria, particularly Gram-positive strains like Staphylococcus aureus. nih.govnih.gov Chitosan (B1678972) grafted with 1,2-naphthoquinone-4-sulfonic acid sodium salt has also shown efficacy in inhibiting the growth of S. aureus. nih.gov The broad antibacterial activity, coupled with mechanisms of action that differ from many current antibiotics, makes naphthoquinones an attractive scaffold for the development of new treatments for bacterial infections. nih.govmdpi.com

Table 4: Antimicrobial Activity of Naphthoquinone Derivatives
Compound/DerivativeBacterial StrainActivity (MIC Range)Reference
Synthetic 1,4-naphthoquinones (various)Staphylococcus aureus30–70 μg/mL nih.gov
Synthetic 1,4-naphthoquinones (various)Pseudomonas aeruginosa70–150 μg/mL nih.gov
Synthetic 1,4-naphthoquinones (various)Salmonella bongori70–150 μg/mL nih.gov
1,2-NQ-CS (Chitosan grafted with 1,2-naphthoquinone-4-sulfonate)Staphylococcus aureusInhibited growth. nih.gov
Juglone (a natural 1,4-naphthoquinone)Staphylococcus aureus≤ 0.125 µmol/L nih.gov

Antibacterial Spectrum and Mechanisms

The general antimicrobial activity of naphthoquinones is often attributed to their capacity to accept electrons in a redox cycle, leading to the formation of transient but highly reactive species like superoxide anions and peroxides. nih.gov These reactive species can cause widespread damage to cellular components, including lipids and enzymes essential for DNA replication. nih.gov

Antifungal Activity

Similar to its antibacterial properties, the specific antifungal spectrum of this compound is not extensively detailed in the available research. However, the antifungal potential of the naphthoquinone class is well-documented. nih.govnih.govscielo.br Synthetic naphthoquinones have been evaluated against a range of opportunistic and dermatophytic fungi, including various Candida species and Cryptococcus neoformans. nih.govresearchgate.net

Studies on different naphthoquinone derivatives have reported minimum inhibitory concentrations (MICs) against various fungal pathogens. For example, certain halogenated 1,4-naphthoquinone derivatives have shown potent activity against Candida krusei, while others have been effective against Candida albicans and Cryptococcus spp. nih.govresearchgate.net The antifungal activity of these compounds is often compared to established antifungal agents, with some derivatives exhibiting comparable or even superior potency. scielo.br

Antifungal Activity of Selected Naphthoquinone Derivatives (for illustrative purposes)

Naphthoquinone DerivativeFungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
2-chloro-5,8-dihydroxy-1,4-naphthoquinoneCandida krusei2 µg/mL researchgate.net
IVS320 (a synthetic naphthoquinone)Cryptococcus spp.3–5 µg/mL nih.gov
2-bromo-5-hydroxy-1,4-naphthoquinoneStaphylococcus aureus16 µg/mL researchgate.net
2-methoxynaphthalene-1,4-dione (2-MNQ)Cryptococcus spp.3.12 to 12.5 µg/mL mdpi.com

Disruption of Microbial Cell Membranes and Metabolic Interference

A key mechanism of action for some antifungal naphthoquinones involves the disruption of the microbial cell membrane. nih.gov Research on certain synthetic naphthoquinones has demonstrated that they can cause issues with cell membrane permeability, leading to the efflux of potassium ions (K+) and other substances that absorb at a wavelength of 260 nm, which is indicative of nucleic acid leakage. nih.gov This disruption of the cell membrane integrity is a critical factor in their fungicidal activity.

Furthermore, this compound has been identified as an inhibitor of the enzyme 6-phosphogluconate dehydrogenase (6PGDH) with an IC50 of 53 μM. medchemexpress.com This enzyme plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway, a fundamental metabolic pathway that provides precursors for nucleotide synthesis and reducing power in the form of NADPH. Inhibition of 6PGDH can, therefore, significantly interfere with microbial metabolism, representing another facet of its antimicrobial action. This compound has been suggested for use in the study of human African trypanosomiasis, a parasitic disease. medchemexpress.com

Bio-Interaction Studies

The biological effects of this compound and its derivatives are rooted in their interactions with various biomolecules.

Interaction with Enzymes and Proteins through Redox Modulation

The reactivity of the naphthoquinone core allows it to interact with and modulate the function of various enzymes and proteins, often through redox cycling. nih.govnih.gov This involves the transfer of electrons, leading to the generation of reactive oxygen species that can alter protein structure and function. nih.gov For instance, derivatives of 1,2-naphthoquinone have been synthesized and evaluated for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin (B600854) signaling. nih.gov

The ability of naphthoquinones to act as redox cyclers is a central theme in their biological activity. This process can lead to oxidative stress, which in turn can trigger various cellular signaling pathways. nih.gov

Binding and Interaction with Nucleic Acids (DNA)

The interaction of naphthoquinones with DNA is another significant aspect of their biological activity. Some naphthoquinones are known to be potent inhibitors of topoisomerases I and II, enzymes that are critical for managing the topological state of DNA during replication and transcription. nih.gov For example, 1,2-naphthoquinone (the parent compound without the sulfonate group) has been shown to act as a poison for human type II topoisomerases, increasing the levels of double-stranded DNA breaks. nih.gov This action suggests that some of the genotoxic and cytotoxic effects of certain naphthoquinones may be due to their ability to induce DNA damage through the modulation of topoisomerase activity. nih.gov

Studies using Raman spectroscopy have also provided insights into the interactions between 1,4-naphthoquinone and DNA, indicating that these molecules can bind to DNA and cause conformational changes. nih.gov

Neuroprotective Potential and Related Mechanistic Insights

While much of the research on the neuroprotective effects of naphthoquinones has focused on 1,4-naphthoquinone derivatives, there is emerging evidence suggesting the potential of the broader class of naphthoquinones in this area. nih.govnih.gov The neuroprotective effects of these compounds are often linked to their antioxidant properties and their ability to combat oxidative stress, a key factor in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govnih.gov

Aminonaphthoquinone derivatives have been shown to mitigate cellular damage induced by amyloid-beta peptides in in vitro models of Alzheimer's disease. nih.gov These compounds were found to preserve cell viability, reduce the production of intracellular reactive oxygen species, and protect mitochondrial membrane potential. nih.gov Molecular docking studies have suggested that these derivatives may exert their effects by binding to and modulating the activity of proteins such as sirtuin 1 (SIRT1), which is involved in cellular stress responses and aging. nih.gov The general neuroprotective mechanisms of naphthoquinones often involve the maintenance of the redox potential of neuronal cells and the scavenging of free radicals. nih.gov

Applications in Biosensors and Chemosensors Development

This compound, and its sodium salt (also known as Folin's reagent), serves as a versatile chemical reagent in the development of biosensors and chemosensors, primarily for the detection of primary and secondary amines. nih.govresearchgate.net Its utility stems from a specific chemical reaction where the sulfonate group at the C4 position of the naphthoquinone ring undergoes nucleophilic substitution by an amino group. nih.gov This reaction typically occurs under alkaline conditions and results in the formation of a distinctly colored product, which can be quantified using spectrophotometry. nih.govresearchgate.net

The principle behind its application in colorimetric sensors is the direct relationship between the concentration of the amine-containing analyte and the intensity of the colored derivative formed. turkjps.org This property has been exploited for the determination of a wide range of pharmaceutical compounds containing primary or secondary amine moieties. researchgate.netturkjps.org The reaction is known for its simplicity, cost-effectiveness, and sensitivity, making it a valuable tool in pharmaceutical quality control. turkjps.org

Beyond colorimetric assays, this compound has been integrated into electrochemical sensing platforms. A notable example is the development of a novel electrochemical sensor for cholylglycine. nih.govresearchgate.net In this sensor, a composite of β-cyclodextrin and graphene oxide is used to form an inclusion complex with 1,2-naphthoquinone-4-sulphonate. nih.gov The detection mechanism is based on the specific binding of the amino group of cholylglycine to the naphthoquinone via a nucleophilic substitution reaction. This binding event leads to a measurable decrease in the electrochemical signal of the naphthoquinone, allowing for the indirect quantification of cholylglycine. nih.govresearchgate.net

The table below summarizes representative applications of this compound in the development of sensors.

Sensor TypeAnalytePrinciple of DetectionReference
Colorimetric SensorPharmaceutical Amines (e.g., Atomoxetine (B1665822) hydrochloride)Nucleophilic substitution reaction in a basic medium leading to a colored chromogen measured at a specific wavelength (e.g., 474 nm). turkjps.org
Electrochemical SensorCholylglycineSpecific binding of cholylglycine to 1,2-naphthoquinone-4-sulphonate immobilized on a modified electrode, causing a decrease in the electrochemical signal. nih.govresearchgate.net
Spectrophotometric AssayPrimary and Secondary AminesDerivatization reaction forming a colored product quantifiable by spectrophotometry. nih.govresearchgate.net

Role in Enzyme-Catalyzed Reaction Studies

This compound and its derivatives play a significant role in the study of enzyme-catalyzed reactions, primarily by acting as redox mediators. chemrxiv.orgasm.org A redox mediator is a small, redox-active molecule that can shuttle electrons between the active site of an enzyme and an electrode or another substrate. This is particularly crucial for oxidoreductase enzymes where the redox center is often deeply embedded within the protein structure, hindering direct electron transfer to an electrode surface. nih.gov

A prominent example of its application is in the study of glucose oxidase (GOx), an enzyme widely used in glucose biosensors. chemrxiv.orgacs.org In this context, 1,2-naphthoquinone-4-sulphonate facilitates the transfer of electrons from the reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor in the active site of GOx to an electrode. chemrxiv.orgacs.org The catalytic cycle involves the oxidation of glucose by GOx, which reduces FAD to FADH₂. The naphthoquinone derivative then re-oxidizes FADH₂ back to FAD, becoming reduced in the process. The reduced naphthoquinone can then be electrochemically re-oxidized at an electrode, generating a current that is proportional to the glucose concentration. chemrxiv.org

Kinetic studies and molecular docking experiments have been employed to understand the structure-function relationship of quinone-based redox mediators, including 1,2-naphthoquinone-4-sulphonate, with enzymes like GOx. chemrxiv.orgacs.org These studies have revealed that factors such as the redox potential and the molecular size of the mediator are critical in determining the rate of the bimolecular reaction with the enzyme's cofactor. chemrxiv.org Molecular docking simulations have suggested that despite its size, 1,2-naphthoquinone-4-sulphonate can orient itself within the active site of GOx to facilitate the oxidative half-reactions required for proton transfer. chemrxiv.orgacs.org

Furthermore, in the context of microbial degradation of aromatic compounds, 1,2-naphthoquinone-4-sulphonate has been identified as a precursor to other redox mediators. For instance, during the aerobic degradation of naphthalene-2-sulfonate (B94788) by certain bacteria, 1,2-naphthoquinone-4-sulphonate can be formed and subsequently react with amines to generate amino-substituted naphthoquinones, which then act as potent redox mediators in other reactions, such as the anaerobic reduction of azo dyes. asm.org

The table below provides an overview of the role of 1,2-naphthoquinone-4-sulphonate in enzyme-catalyzed reaction studies.

EnzymeRole of 1,2-Naphthoquinone-4-sulphonateResearch FindingsReference
Glucose Oxidase (GOx)Redox MediatorFacilitates electron transfer from the FADH₂ cofactor to an electrode; its reaction kinetics and interaction with the enzyme's active site have been studied through molecular docking and quantitative structure-activity relationship (QSAR) models. chemrxiv.orgacs.org
Naphthalene (B1677914) Dioxygenase SystemPrecursor to Redox MediatorsIn the degradation of naphthalene-2-sulfonate, it is a precursor to amino-substituted naphthoquinones that mediate the reduction of azo dyes. asm.org

Analytical Chemistry Methodologies and Applications

Spectrophotometric and Spectrofluorometric Determination Methods

Spectrophotometry is a cornerstone of analytical quantification due to its inherent simplicity, cost-effectiveness, and the wide availability of instrumentation in quality control and clinical laboratories. researchgate.net Potassium 1,2-naphthoquinone-4-sulphonate (NQS) serves as a key reagent in these methods by reacting with specific functional groups to produce highly colored products, enabling their detection and quantification. nih.govresearchgate.net

This compound is an excellent analytical derivatization reagent for the spectrophotometric determination of compounds containing primary and secondary amino groups. nih.govnih.gov The fundamental reaction involves the nucleophilic substitution of the sulfonate group at the C4 position of the naphthoquinone ring by the amine. nih.govd-nb.info This reaction, typically carried out in an alkaline medium, results in the formation of a stable and intensely colored N-substituted aminonaphthoquinone derivative. researchgate.netnih.gov

The reaction products exhibit strong absorption in the visible region of the electromagnetic spectrum, which forms the basis for their quantitative analysis. researchgate.net The reaction is popular due to its efficiency with both primary and secondary amines and its high reaction rate. rroij.com The resulting chromogenic products can be analyzed by various techniques, including UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC) with UV-Vis detection. researchgate.netresearchgate.net The reaction products have been isolated and characterized using methods such as thin-layer chromatography, elemental analysis, infrared spectroscopy, and mass spectrometry. researchgate.netnih.gov

The reaction between NQS and amino acids has been successfully adapted for their determination in continuous-flow analysis (CFA) and liquid chromatography systems. researchgate.netnih.gov These automated methods allow for rapid and efficient quantification. In one approach, spectrophotometric detection is based on the reaction between amino acids and NQS in a basic sodium carbonate-sodium hydroxide (B78521) medium (pH 10). researchgate.net

A more advanced method involves the separation of amino acids using ion-pair liquid chromatography followed by post-column derivatization with 1,2-naphthoquinone-4-sulfonate. nih.gov In a typical setup, after the amino acids are separated on an analytical column, the eluent is mixed with the NQS reagent and a buffer solution in a reaction coil heated to facilitate the color-forming reaction (e.g., at 65°C). nih.gov The resulting colored derivative is then detected by a spectrophotometer. nih.gov This technique has been optimized and validated for the determination of amino acids in complex matrices such as animal feed and powdered milks. nih.gov

A significant application of this compound is in the quality control of pharmaceutical formulations containing drugs with primary or secondary amine moieties. researchgate.netnih.gov The reagent's ability to form stable, colored complexes with these drugs allows for the development of simple, rapid, and sensitive spectrophotometric methods for their quantification in bulk form and in dosage forms like tablets. researchgate.netturkjps.org

Numerous pharmaceutical compounds have been assayed using this method, including:

Antihypertensives: Amlodipine, Valsartan, Hydrochlorothiazide, Chlorthalidone, Lisinopril, Doxazosin, Atenolol. researchgate.netresearchgate.netresearchgate.net

Antimicrobials: Cefotaxime (B1668864), Tinidazole, Metronidazole. researchgate.net

Stimulants: Amphetamine, Methamphetamine. researchgate.net

ADHD Medication: Atomoxetine (B1665822) hydrochloride. turkjps.org

Antihistamines: Desloratadine. rroij.com

Antidiabetics: Rivoglitazone (B70887). impactfactor.org

Other Compounds: Aminomethylbenzoic acid, Aspartame, Olanzapine. researchgate.net

These methods are often validated according to International Council for Harmonization (ICH) guidelines and prove to be reliable alternatives to more complex and expensive chromatographic techniques. researchgate.netturkjps.org

Method Development and Validation Parameters

The development and validation of analytical methods using this compound are critical to ensure their reliability, accuracy, and precision. Validation is performed according to ICH guidelines, assessing parameters such as linearity, detection limits, quantification limits, accuracy, precision, and robustness. researchgate.netturkjps.org

Method validation confirms that the analytical procedure has a linear response to the analyte concentration over a specific range. The limits of detection (LOD) and quantification (LOQ) establish the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netturkjps.org

The table below summarizes linearity and sensitivity parameters from various studies using NQS for the determination of different analytes.

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies in spiked samples. turkjps.org Methods using NQS consistently show high accuracy, with recovery values typically falling within the 98-102% range. researchgate.netturkjps.orgresearchgate.net

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For NQS-based methods, the %RSD is consistently low, often well below the commonly accepted limit of 2%. researchgate.netturkjps.org

Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. turkjps.org For instance, minor changes in the concentration of NQS or the pH of the buffer solution have been shown to not significantly affect the outcome of the analysis for atomoxetine hydrochloride. turkjps.org

The table below presents accuracy and precision data for several analytes determined using NQS.

Advanced Analytical Techniques

This compound, often referred to generally as 1,2-naphthoquinone-4-sulfonate (NQS) or β-NQS, serves as a pivotal chromogenic and derivatizing reagent in modern analytical chemistry. doaj.orgresearchgate.netresearchgate.net Its utility stems from the ability to react with primary and secondary amino groups to form distinctly colored products, enabling sensitive quantification through spectrophotometry. doaj.orgnih.gov This reactivity is harnessed in various advanced analytical methodologies, including high-throughput screening and sophisticated chromatographic separations.

High-Throughput Microwell Assays

The inherent simplicity and cost-effectiveness of colorimetric analysis make it a competitive alternative to chromatographic techniques, particularly for quality control laboratories. turkjps.org Adapting NQS-based reactions to a high-throughput format, such as the 96-well microplate, allows for the rapid and simultaneous analysis of numerous samples, significantly enhancing efficiency. turkjps.orgnih.gov These microwell spectrophotometric assays (MW-SPA) are valued for being straightforward, economical, and suitable for the routine analysis of pharmaceuticals. nih.gov

A notable application is the quantification of atomoxetine hydrochloride. turkjps.org The method is founded on the visible reaction between the drug and NQS in a basic medium provided by potassium hydroxide. turkjps.org This reaction yields an orange-colored chromogen with a maximum absorbance (λmax) at 474 nm, which can be measured using an absorbance plate reader. turkjps.org The development of this color occurs at room temperature within 20 minutes, offering an advantage over methods that require heating or extended reaction times. turkjps.org The validation of such methods is typically performed according to the International Council for Harmonisation (ICH) guidelines. turkjps.org

Table 1: Parameters for High-Throughput Microwell Assay of Atomoxetine Hydrochloride using NQS turkjps.org
ParameterCondition / Value
AnalyteAtomoxetine Hydrochloride
Reagent1,2-Naphthoquinone-4-sulfonate (NQS)
Medium1% w/v Potassium Hydroxide
SolventDistilled Water
Reaction Time20 minutes
Reaction TemperatureRoom Temperature
Detection Wavelength (λmax)474 nm
Platform96-well assay plate

Integration with Chromatographic Techniques

The analysis of pharmaceutical amines and amino acids often necessitates a derivatization step to improve detection limits in chromatography. researchgate.net NQS is an excellent derivatizing reagent for this purpose, as it introduces a chromophore into the analyte molecule, enhancing its detectability by UV-Visible spectrophotometric detectors following chromatographic separation. researchgate.netresearchgate.netnih.gov This pre-column derivatization is a common strategy in High-Performance Liquid Chromatography (HPLC).

The integration of NQS derivatization with HPLC has been successfully applied to the determination of amphetamine and methamphetamine in complex samples like urine. acs.orgresearchgate.net In one such method, the derivatization was optimized to occur in a carbonate-hydrogencarbonate buffer at pH 10, with a reaction time of 10 minutes at 25°C. researchgate.net The resulting derivative was then analyzed using normal-phase HPLC. researchgate.net The reaction products of NQS with amines have also been isolated and characterized using Thin-Layer Chromatography (TLC). researchgate.net

Table 2: Application of NQS Derivatization in Chromatographic Analysis researchgate.net
ParameterDetails
AnalytesAmphetamine, Methamphetamine
MatrixUrine, Pharmaceutical Formulations
Derivatizing Agent1,2-Naphthoquinone-4-sulfonate (NQS)
Reaction pH10 (Carbonate-hydrogencarbonate buffer)
Reaction Time10 minutes
Reaction Temperature25°C
NQS Concentration9.6 x 10⁻³ M
Chromatographic TechniqueNormal-Phase High-Performance Liquid Chromatography (NP-HPLC)
Sample CleanupSolid-Phase Extraction (C18 cartridges)

Sample Preparation and Interference Management in Complex Matrices

Effective sample preparation is a critical step for successful analysis, especially when dealing with complex matrices such as wastewater, urine, or pharmaceutical tablets. nih.govresearchgate.net The goal is to ensure the sample is clean enough for analysis without losing the target analyte. nih.gov When using NQS for the determination of pharmaceuticals, various sample preparation techniques are employed to remove interfering substances and concentrate the analyte.

For liquid samples like urine, Solid-Phase Extraction (SPE) is a common and effective cleanup method. acs.orgresearchgate.net For instance, in the analysis of amphetamines, C18 SPE cartridges are used to clean the sample after derivatization with NQS. researchgate.net This liquid-solid extraction procedure is often compared with traditional liquid-liquid extraction methods. researchgate.net For solid samples, such as pharmaceutical tablets, preparation might involve grinding the tablets to a fine powder, dissolving the powder in a suitable solvent like methanol, and using sonication to ensure complete dissolution. researchgate.net

When analyzing pharmaceuticals in environmental samples like wastewater, which have a high content of organic matter, filtration is a crucial pretreatment step. nih.govnih.gov Samples may be passed through a series of filters (e.g., paper, glass microfiber, and nylon) to prevent the clogging of SPE cartridges during the extraction process, which allows for greater efficiency in the adsorption of the analyte. nih.govnih.gov While there is a concern that analytes could be eliminated by adsorbing to the particulate matter retained by the filters, studies have shown that for many pharmaceutical compounds, there are not significantly different results between filtered and non-filtered wastewater samples. nih.govnih.gov

Table 3: Sample Preparation Techniques for NQS Analysis in Complex Matrices
MatrixAnalyte ExamplePreparation TechniquePurposeReference
UrineAmphetamine / MethamphetamineSolid-Phase Extraction (SPE) with C18 cartridgesSample clean-up and concentration researchgate.net
Pharmaceutical TabletsChlorthalidoneGrinding, dissolution in methanol, sonicationExtraction of analyte from solid matrix researchgate.net
Wastewater / Surface WaterGeneral Pharmaceutical Active CompoundsSequential filtration (Paper, Glass Microfiber, Nylon)Removal of suspended solids, prevention of SPE cartridge clogging nih.govnih.gov

Material Science and Industrial Applications

Role as Intermediates in Dye and Pigment Synthesis

Potassium 1,2-naphthoquinone-4-sulphonate and its corresponding sodium salt (β-NQS) are recognized as important intermediates in the synthesis of dyes and pigments. researchgate.net The reactivity of the compound allows it to form colored products through reactions with various molecules. Primary aliphatic amines, for instance, react with 1,2-naphthoquinone-4-sulfonic acid to produce violet dyes through a complex redox reaction. nii.ac.jprsc.orgbeilstein-journals.org

The compound's role is also highlighted in the context of producing other dye intermediates. For example, 1-diazo-2-naphthol-4-sulfonic acid is a significant intermediate used for synthesizing a wide array of textile and leather azo dyes. beilstein-journals.org During early attempts to produce this diazo compound from its precursor, 1-amino-2-naphthol-4-sulfonic acid, the reaction would sometimes yield 1,2-naphthoquinone-4-sulfonic acid as an undesired oxidation product instead. beilstein-journals.org This illustrates the close chemical relationship and the role of the naphthoquinone sulfonate within the broader synthetic pathways of dye manufacturing.

Functional Materials Development

The compound serves as a building block for advanced functional materials, leveraging its chemical reactivity to impart specific properties to polymers and create new fluorescent substances.

Naphthoquinone-Grafted Biopolymers (e.g., Chitosans)

Researchers have successfully grafted 1,2-naphthoquinone (B1664529) onto chitosan (B1678972), a natural biopolymer, to create new functional materials. In these syntheses, the sodium salt of 1,2-naphthoquinone-4-sulfonic acid (1,2-NQ) is typically used to react with chitosan (CS), yielding 1,2-NQ-CS. nii.ac.jpchemicalbook.com This chemical modification is confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), elemental analysis, scanning electron microscopy (SEM), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman spectroscopy, and solid-state nuclear magnetic resonance (ssNMR). chemicalbook.com

Different synthesis methodologies have been explored to optimize the grafting process, varying the solvent systems and the use of a base. The degree of substitution (SD), which indicates the extent of modification on the chitosan backbone, is a key parameter that is influenced by the reaction conditions. A study demonstrated that using a mixture of ethanol (B145695) and water with triethylamine (B128534) as a base resulted in the highest substitution degree of 0.54 for 1,2-NQ-CS. nii.ac.jpchemicalbook.com

MethodDescriptionResulting Substitution Degree (SD) for 1,2-NQ-CSReference
EtOH:H₂OReaction in an ethanol and water solvent mixture.Data not specified in source. nii.ac.jprsc.org
EtOH:H₂O + Et₃NReaction in an ethanol/water mixture with triethylamine as a base.0.54 nii.ac.jpchemicalbook.com
DMFReaction using dimethylformamide as the solvent to improve chitosan solubility.Data not specified in source. nii.ac.jprsc.org

Solid-State Fluorescence Materials

This compound is a valuable reagent in the creation of fluorescent materials. It is specifically identified as a useful compound for the synthesis, characterization, and photophysical study of fluorescent phenazines. chemicalbook.com Furthermore, its sodium salt is used as a starting material to produce new fluorophores. For instance, it can be reacted with phenylamine derivatives to synthesize 4-aminated-1,2-naphthoquinones. nii.ac.jp These intermediates are then reacted with substituted benzaldehydes to yield final products that exhibit fluorescence. nii.ac.jp A review of naphthoquinone chemistry also notes the existence of derivatives that exhibit solid-state fluorescence. researchgate.netbeilstein-journals.org

Catalytic Applications

The sodium salt of 1,2-naphthoquinone-4-sulfonic acid demonstrates significant activity in catalytic processes, particularly for environmental applications. It is recognized for its high efficiency in the catalytic oxidation of sulfide (B99878) in industrial wastewater. uts.edu.au In these systems, the compound functions as a redox mediator, facilitating electron transfer to accelerate the rate of sulfide oxidation. chemicalbook.com Its catalytic performance in this context has been noted as superior to other compounds like hydroquinone (B1673460) or 1,4-naphthoquinone (B94277), an effect attributed to the electron-withdrawing nature of the sulfonic group. chemicalbook.com Additionally, 1,2-naphthoquinone-4-sulfonic acid can serve as a substrate in enzyme-catalyzed reactions, such as the oxidation of beta-D-glucose by glucose oxidase.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic properties of naphthoquinone derivatives. frontiersin.orgnih.gov These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. A key area of focus is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, which is often correlated with enhanced biological activity. nih.gov

In a computational study of various naphthoquinone derivatives, DFT calculations were used to determine their Egap values to assess their potential as anticancer and antibacterial agents. nih.govresearchgate.net For instance, the Egap for a promising derivative, compound 11 (2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione), was found to be lower than that of the established antibiotic ofloxacin, suggesting higher potential reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energy Gap (Egap) for Selected Naphthoquinone Derivatives

CompoundEgap (eV)Reference
Compound 11 (2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione)2.980 nih.gov
Compound 132.975 nih.gov
Ofloxacin4.369 nih.gov
This table is generated based on data for naphthoquinone derivatives, not Potassium 1,2-naphthoquinone-4-sulphonate directly.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the interactions between a potential drug molecule and its biological target. The strength of this interaction is often quantified by a binding affinity score, typically in kcal/mol, where a more negative value indicates a stronger, more stable interaction. e-century.us

Following docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing insights into the dynamic behavior of the complex under physiological conditions. nih.gov For example, MD simulations on a complex of a naphthoquinone derivative (ligand 11) with the MsrA/MsrB enzyme showed high stability across various temperatures, supporting its potential as an inhibitor. frontiersin.orgnih.govresearchgate.net

In one study, the binding affinities of several naphthoquinone derivatives against the peptide methionine sulfoxide (B87167) reductase msrA/msrB from methicillin-resistant Staphylococcus aureus were calculated. frontiersin.orgnih.gov The results highlighted specific derivatives with strong binding potential, comparable to or better than the reference drug. frontiersin.orgnih.gov

Table 2: Molecular Docking Binding Affinities of Naphthoquinone Derivatives Against MsrA/MsrB (PDB: 3E0M)

CompoundBinding Affinity (kcal/mol)Reference
Compound 9-7.6 frontiersin.orgnih.gov
Compound 11-7.9 frontiersin.orgnih.gov
Compound 13-7.5 frontiersin.orgnih.gov
Ofloxacin (Reference Drug)-7.8 frontiersin.orgnih.gov
This table is generated based on data for naphthoquinone derivatives, not this compound directly.

Structure-Activity Relationship (SAR) Prediction through Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models are instrumental in predicting the SAR of new compounds. By systematically modifying the structure of a parent molecule, such as the naphthoquinone scaffold, and calculating the effect of these changes on biological activity, researchers can design more potent and selective compounds. nih.gov

This compound serves as an excellent starting material for exploring SAR because the sulfonate group can be readily substituted, allowing for the introduction of diverse functional groups at the C-4 position. d-nb.infonih.gov Computational studies on the resulting derivatives help to build SAR models. For example, research on various naphthoquinone derivatives has shown that introducing nitrogen and/or sulfur atoms into the structure can lead to significant antifungal, antibacterial, and anticancer activities. mdpi.com Similarly, studies on derivatives targeting the COX-2 enzyme have demonstrated that specific structural modifications lead to promising concentration-dependent anticancer activity. nih.gov These computational predictions guide synthetic chemists in prioritizing which derivatives to synthesize and test in the laboratory.

Prediction of Biological Interactions and Pharmacological Targets

In silico methods are frequently used in the early stages of drug discovery to predict the biological activity spectrum and potential pharmacological targets of compounds. Software like PASS (Prediction of Activity Spectra for Substances) can analyze a molecule's structure and predict its likely biological activities with a certain probability. jcsp.org.pk

For naphthoquinone derivatives, PASS predictions have been used to explore their pharmacotherapeutic potential and possible mechanisms of action. jcsp.org.pk Furthermore, network pharmacology approaches combined with molecular docking have been used to identify potential targets for naphthoquinone compounds in complex diseases like cancer. e-century.us One such study on head and neck squamous cell carcinoma identified 65 potential overlapping targets for naphthoquinone derivatives and the disease, with key targets including the MET and TYK2 protein kinases. e-century.us These predictive studies are invaluable for generating hypotheses about a compound's mechanism of action and for identifying new therapeutic indications for this class of molecules. mdpi.com

Q & A

What are the primary applications of Potassium 1,2-naphthoquinone-4-sulphonate in analytical chemistry?

Level: Basic
Answer: this compound (K-NQS) is widely used as a chromogenic reagent in spectrophotometric assays due to its reactivity with primary and secondary amines. Key applications include:

  • Quantification of amino acids in continuous-flow systems, where it forms colored adducts under alkaline conditions .
  • Pharmaceutical analysis , such as determining dopamine hydrochloride, isoniazid, and phenylpropanolamine HCl via derivatization reactions .
  • High-throughput kinetic assays for drugs like pentoxifylline, leveraging its rapid reaction kinetics and compatibility with microwell plate readers .

What chemical properties make K-NQS suitable as a derivatization reagent?

Level: Basic
Answer: K-NQS exhibits:

  • Electrophilic reactivity at the quinone carbonyl groups, enabling nucleophilic attack by amines to form stable colored products .
  • Water solubility due to the sulfonate group, facilitating homogeneous reaction conditions .
  • pH-dependent reactivity , with optimal activity in alkaline media (pH 10–12), which enhances deprotonation of amine substrates .

How do reaction mechanisms between K-NQS and aliphatic amines proceed?

Level: Advanced
Answer: The reaction involves a Michael addition mechanism :

Nucleophilic attack : The amine attacks the electron-deficient quinone ring, forming a covalent bond.

Rearrangement : Intermediate enolates stabilize through resonance, leading to a colored product (λmax 400–500 nm) .

Kinetic control : Reaction rates depend on amine structure, pH, and temperature. For example, primary amines react faster than secondary amines due to steric effects .
Studies using initial rate and fixed-time methods have quantified these kinetics, showing linearity (10–120 µg/mL) and low LOD (2.5 µg/mL) .

What strategies optimize K-NQS-based methods for complex matrices?

Level: Advanced
Answer: Optimization strategies include:

  • Surfactant addition (e.g., cetyltrimethylammonium bromide) to enhance sensitivity via micellar stabilization of chromophores .
  • Solid-phase extraction (SPE) to isolate analytes from interfering substances, as demonstrated in urine and pharmaceutical samples .
  • Flow injection analysis (FIA) to automate reagent mixing, reducing matrix effects and achieving high throughput (82 samples/hour) .

Which auxiliary reagents improve the sensitivity of K-NQS assays?

Level: Basic
Answer: Common auxiliary reagents include:

  • Cationic surfactants (e.g., tetradecylbenzyldimethylammonium chloride), which lower detection limits by 30–50% via charge-transfer complexation .
  • Alkaline buffers (pH 11–12) to maximize amine deprotonation and reaction efficiency .

How can researchers address interference from co-existing analytes in K-NQS methods?

Level: Advanced
Answer: Mitigation approaches involve:

  • Selective derivatization : Adjusting pH or reaction time to favor target analytes over interferents .
  • Membrane modification : Incorporating Nafion membranes in electrochemical sensors to exclude anionic interferents .
  • Chemometric analysis : Using artificial neural networks to resolve overlapping spectral signals in multicomponent systems .

What synthetic routes are used to prepare K-NQS?

Level: Basic
Answer: K-NQS is synthesized by:

Oxidation of 1-amino-2-naphthol-4-sulfonic acid with nitric acid, yielding 1,2-naphthoquinone-4-sulfonic acid.

Salt metathesis : Treating the acid with KCl to precipitate K-NQS (17–18% yield) .

What kinetic parameters are critical for validating K-NQS-based assays?

Level: Advanced
Answer: Key validation parameters include:

  • Linearity range : Typically 3–35 mg/L for FIA and 10–120 µg/mL for kinetic methods .
  • Precision : Intra-day RSD ≤3.94% and inter-day RSD ≤4.5% .
  • Accuracy : Recovery rates of 97.9–101.9% in pharmaceutical formulations .

How is K-NQS integrated into emerging technologies like wearable sensors?

Level: Advanced
Answer: Recent advancements include:

  • In-situ derivatization : K-NQS is embedded in Nafion-modified electrodes to detect phenylalanine in sweat, enabling real-time health monitoring .
  • Microfluidic systems : Coupling K-NQS with SPE cartridges for portable, low-volume analyte detection .

What are the limitations of K-NQS in spectrophotometric methods?

Level: Advanced
Answer: Limitations include:

  • Interference from reducing agents (e.g., ascorbic acid), which can reduce the quinone moiety, altering absorbance .
  • Limited stability of colored products, requiring immediate measurement post-reaction .
  • pH sensitivity , necessitating strict buffering to maintain reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.